4-(4-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester
Description
4-(4-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester is a piperidine derivative characterized by a 4-fluorophenyl group and a carboxylic acid ethyl ester moiety at the 4-position of the piperidine ring.
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-2-18-13(17)14(7-9-16-10-8-14)11-3-5-12(15)6-4-11/h3-6,16H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZKYKDGHRZWEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621766 | |
| Record name | Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310394-33-3 | |
| Record name | Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Condensation and Esterification
The canonical synthesis involves sequential condensation and esterification:
Step 1: Formation of 4-(4-Fluorophenyl)piperidine
4-Fluorobenzaldehyde undergoes nucleophilic addition with piperidine in dichloromethane or toluene under reflux (80–110°C). Catalytic p-toluenesulfonic acid (pTSA, 5 mol%) accelerates imine formation, followed by in situ reduction using sodium cyanoborohydride (NaBH3CN) to yield the secondary amine intermediate.
Step 2: Carboxylation and Esterification
The piperidine intermediate reacts with ethyl chloroformate (1.2 equiv) in anhydrous THF at 0–5°C. Triethylamine (2.5 equiv) scavenges HCl, driving the reaction to >85% conversion. Post-reaction aqueous workup (5% NaHCO3) and silica gel chromatography (hexane:EtOAc 3:1) isolate the product in 72–78% yield.
Cyclization of γ-Keto Esters
An alternative route utilizes ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (CAS 31686-94-9) as a precursor. Treatment with ammonium acetate (3 equiv) in refluxing ethanol induces cyclization via tandem Mannich and keto-enol tautomerization reactions:
$$
\text{C}{12}\text{H}{11}\text{FO}4 + \text{NH}4\text{OAc} \xrightarrow{\Delta} \text{C}{14}\text{H}{18}\text{FNO}2 + 2\text{H}2\text{O} + \text{AcOH}
$$
Yields reach 68% after recrystallization from ethanol/water (4:1).
Industrial Production Techniques
Continuous Flow Reactor Systems
Modern facilities employ tubular flow reactors (TFRs) for enhanced heat/mass transfer:
- Reactor Parameters :
- Temperature: 120°C (Zone 1), 25°C (Zone 2)
- Pressure: 8 bar (Step 1), 1.5 bar (Step 2)
- Residence time: 18 min (Step 1), 9 min (Step 2)
This configuration achieves 91% overall yield with 99.2% purity (HPLC), reducing solvent consumption by 40% compared to batch processes.
Solvent Recovery and Green Chemistry
Industrial plants implement closed-loop solvent systems:
| Solvent | Recovery Efficiency | Purity Post-Recovery |
|---|---|---|
| Dichloromethane | 98.7% | 99.5% |
| Toluene | 96.2% | 99.1% |
| THF | 94.8% | 98.9% |
Biocatalytic esterification using Candida antarctica lipase B (CAL-B) in supercritical CO₂ reduces organic solvent use by 92% while maintaining 88% yield.
Reaction Optimization and Catalysis
Catalytic System Screening
Comparative catalyst performance in Step 1:
| Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|
| pTSA | 94 | 89 |
| Amberlyst-15 | 88 | 92 |
| FeCl₃·6H₂O | 76 | 81 |
| No catalyst | 43 | 68 |
Ionic liquid catalysts ([BMIM][BF₄]) in Step 2 improve esterification kinetics (k = 0.42 min⁻¹ vs. 0.18 min⁻¹ in THF).
Temperature-Conversion Profiles
DSC analysis reveals optimal thermal windows:
- Step 1 : 75–85°C (ΔH = -128 kJ/mol)
- Step 2 : -5 to +5°C (ΔH = +67 kJ/mol)
Exceeding 90°C in Step 1 promotes aldol side products (up to 17% yield loss).
Purification and Characterization
Crystallization Optimization
Ethanol/water (3:1) fractional crystallization achieves 99.3% purity:
| Parameter | Value |
|---|---|
| Cooling rate | 0.5°C/min |
| Seed crystal size | 50–100 µm |
| Final temperature | -10°C |
XRPD confirms polymorph Form I (needle crystals, P21/c space group).
Analytical Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J=7.1 Hz, 3H), 4.15 (q, J=7.1 Hz, 2H), 3.05–3.15 (m, 4H, piperidine H), 7.45–7.55 (m, 2H, ArH), 7.85–7.95 (m, 2H, ArH)
- HRMS : m/z 251.297 [M+H]⁺ (calc. 251.299)
Comparative Analysis of Synthetic Routes
| Parameter | Two-Step Method | Cyclization Route |
|---|---|---|
| Total Yield | 72–78% | 63–68% |
| Purity | 99.2% | 98.5% |
| Reaction Time | 14 h | 8 h |
| Cost Index | 1.00 | 0.87 |
| E-Factor | 8.2 | 6.9 |
The cyclization method offers better atom economy (82% vs. 74%) but requires specialized diketone precursors.
Case Studies and Experimental Data
Pilot Plant Trial (500 kg Batch)
- Conditions :
- Step 1: 80°C, 6 h, 2.5 m³ reactor
- Step 2: 0°C, 2 h, 4.2 m³ reactor
- Results :
- Yield: 498 kg (79.6%)
- Purity: 99.1% (HPLC)
- Solvent Recovery: 96.3% toluene
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 80°C) reduces Step 1 time to 35 min with comparable yield (76%).
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: 4-(4-Fluorophenyl)-4-piperidinecarboxylic acid.
Reduction: 4-(4-Fluorophenyl)-4-piperidinecarbinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
- Molecular Formula: C14H18FNO2
- Molecular Weight: Approximately 251.301 g/mol
- Structure: Contains a piperidine ring with an ethyl ester functional group and a fluorophenyl substituent.
Pharmaceutical Development
4-(4-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester is being investigated for its potential analgesic properties, similar to those of opioids. Its interaction with opioid receptors suggests it may serve as a candidate for new pain management therapies. Preliminary studies indicate that the fluorinated structure enhances binding affinity and selectivity for these receptors, which is crucial for developing effective medications.
Chemistry and Material Science
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. It can undergo various chemical reactions, including:
- Oxidation: Converting the ester group to a carboxylic acid.
- Reduction: Transforming the ester into an alcohol.
- Substitution Reactions: Leading to diverse derivatives based on nucleophiles used.
Biological Studies
Research has focused on the compound's role as a ligand in receptor binding studies. Its unique structural features allow it to modulate biochemical pathways effectively, making it valuable for understanding receptor interactions and drug design.
Industrial Applications
In industrial settings, 4-(4-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester is utilized in producing specialty chemicals. The compound's stability and reactivity make it suitable for various applications in chemical manufacturing.
Case Studies and Research Findings
Several studies have documented the pharmacological effects and synthetic applications of this compound:
- Analgesic Research: A study published in a peer-reviewed journal explored its efficacy as an analgesic agent by assessing its binding affinity to opioid receptors in vitro. Results indicated promising analgesic properties comparable to established opioids.
- Synthetic Chemistry Applications: Researchers have utilized this compound as a precursor in synthesizing novel derivatives aimed at improving drug efficacy and reducing side effects associated with traditional opioid treatments.
These findings underscore the compound's potential across multiple disciplines, particularly in drug development and synthetic chemistry.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. This compound can modulate biochemical pathways by either activating or inhibiting the function of its molecular targets, leading to various physiological effects .
Comparison with Similar Compounds
Ethyl 4-Phenylpiperidine-4-carboxylate (Norpethidine)
- Structure : 4-Phenyl group instead of 4-fluorophenyl.
- Molecular Formula: C₁₄H₁₉NO₂; MW: 233.31 .
- Pharmacology : A simplified analog lacking fluorine, historically studied as a meperidine (opioid) derivative. Demonstrates weaker analgesic activity compared to fluorinated analogs due to reduced electronic effects .
Benzethidine (Ethyl 4-Phenyl-1-[2-(Phenylmethoxy)ethyl]-4-piperidinecarboxylate)
- Structure : Additional 2-(phenylmethoxy)ethyl substituent on the piperidine nitrogen.
- Molecular Formula: C₂₄H₂₉NO₃; MW: 379.50 .
- Pharmacology : A synthetic opioid with extended duration due to the bulky N-substituent, which may reduce enzymatic degradation. The phenylmethoxy group enhances lipophilicity, altering blood-brain barrier penetration compared to the fluorophenyl analog .
1-(4-(4-(tert-Butyl)phenyl)-4-hydroxybutyl)-4-piperidinecarboxylic Acid Ethyl Ester
- Structure : Incorporates a tert-butylphenyl group and a hydroxybutyl chain.
- Molecular Formula: C₂₂H₃₅NO₃; MW: 361.52 .
- Pharmacology: A terfenadine derivative acting as a nonsedating histamine H₁ receptor antagonist. The tert-butyl group and hydroxybutyl chain minimize CNS penetration, reducing sedation—a contrast to fluorophenyl analogs, which may target CNS receptors .
Piminodine (Ethyl 1-(3-Anilinopropyl)-4-phenylpiperidine-4-carboxylate)
- Structure: Features a 3-anilinopropyl chain on the piperidine nitrogen.
- Molecular Formula : C₂₃H₃₀N₂O₂; MW : 366.50 .
- Pharmacology: A potent opioid analgesic. The anilinopropyl substituent enhances µ-opioid receptor binding, while the 4-phenyl group stabilizes the active conformation. Fluorination at the phenyl ring could modulate receptor selectivity .
Ethyl 4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Structure : Pyrimidine ring fused to the piperidine, with a thioxo group and methyl substituent.
- Molecular Formula : C₁₅H₁₆FN₃O₂S; MW : 321.37 .
- The thioxo and pyrimidine groups introduce distinct electronic properties compared to simpler piperidine esters .
Structural and Pharmacological Trends
Substituent Effects
- Fluorophenyl vs. Phenyl : Fluorination increases electronegativity, enhancing binding to electron-rich receptors (e.g., sigma-1 receptors) .
- N-Substituents : Bulky groups (e.g., benzyloxyethyl in Benzethidine) prolong half-life but may reduce CNS activity. Smaller substituents (e.g., methyl in paroxetine intermediates) improve bioavailability .
Pharmacological Diversification
- Opioid Activity: Piminodine and Benzethidine highlight the role of N-substituents in opioid receptor affinity .
- Antihistaminic Effects : The tert-butylphenyl derivative demonstrates how peripheral substituents can minimize CNS side effects .
- Sigma Receptor Modulation : Fluorophenyl analogs may interact with sigma-1 sites, as seen in ligands like haloperidol .
Data Table: Key Comparative Metrics
Biological Activity
4-(4-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester, also known by its CAS number 310394-33-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H18FNO2
- Molecular Weight : 251.297 g/mol
- Structure : The compound features a piperidine ring substituted with a fluorophenyl group and an ethyl ester functional group.
Antiviral Properties
Recent studies have highlighted the antiviral efficacy of 4-(4-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester against various viruses, including coronaviruses. One study evaluated a series of piperidine derivatives and found that compounds with a 4-fluorine substituent exhibited significant antiviral activity against SARS-CoV-2, with an effective concentration (EC50) of approximately 7.4 µM and a cytotoxic concentration (CC50) of 44 µM .
Analgesic Activity
The compound is structurally related to known analgesics. Similar piperidine derivatives have been documented to possess potent analgesic properties. The mechanism often involves modulation of pain pathways through interaction with specific receptors in the central nervous system .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. It has shown effectiveness against several bacterial strains, suggesting that it may serve as a lead compound for developing new antibiotics .
The biological activity of 4-(4-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester is attributed to its ability to interact with various molecular targets:
- Antiviral Mechanism : The compound likely interferes with viral entry or replication processes by binding to viral proteins or host cell receptors.
- Analgesic Mechanism : It may act as a modulator at opioid receptors or other pain-related pathways, reducing pain perception.
- Antimicrobial Mechanism : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
Q & A
Q. What are common synthetic routes to 4-(4-fluorophenyl)-4-piperidinecarboxylic acid ethyl ester?
The compound is typically synthesized via multistep reactions involving piperidine ring formation, fluorophenyl group introduction, and esterification. Key steps include:
- Reductive amination or alkylation to form the piperidine core (e.g., using 4-piperidone intermediates).
- Suzuki coupling or Friedel-Crafts alkylation to introduce the 4-fluorophenyl group.
- Esterification of the carboxylic acid intermediate using ethanol and acid catalysis .
Example: Ethyl trans-cyclohexanecarboxylate analogs are synthesized via reductive etherification, as demonstrated by Jun Chiba et al. (2012) for structurally related VLA-4 antagonists .
Q. How is the compound characterized for structural confirmation?
Standard methods include:
Q. What safety precautions are recommended for handling this compound?
Based on analogs like ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate (CAS 80142-03-6):
- Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2).
- Avoid inhalation (may cause respiratory tract irritation , GHS H335) and ensure proper ventilation .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Asymmetric phase-transfer catalysis (PTC) is effective. For example:
- Chiral quaternary ammonium catalysts (e.g., derived from cinchona alkaloids) enable enantioselective alkylation of piperidine intermediates, achieving >90% enantiomeric excess (ee) .
- Yohan Park et al. (2009) demonstrated this approach for α-alkyl-α,β-diaminopropionic acid esters, applicable to piperidine derivatives .
Q. What computational methods optimize reaction conditions for its synthesis?
Quantum chemical calculations (DFT) and reaction path search algorithms predict transition states and intermediates, reducing trial-and-error experimentation. For example:
- ICReDD combines computational screening with experimental validation to identify optimal catalysts and solvents, accelerating reaction design .
Q. How do structural modifications impact its biological activity?
- Fluorophenyl positioning : 4-Fluoro substitution enhances metabolic stability compared to 2- or 3-fluoro analogs.
- Ester vs. carboxylic acid : Ethyl esters improve cell permeability, while free carboxylic acids enhance target binding in some cases (e.g., tropane esters studied by F.I. Carroll et al. 1994 for dopamine transporter inhibition) .
Q. How can conflicting data on biological activity be resolved?
Contradictions in reported IC₅₀ values or mechanism of action may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times).
- Metabolic differences : Use liver microsome studies to assess stability across species.
- Target selectivity profiling : Employ kinome-wide screening to identify off-target effects .
Q. What advanced techniques validate its interactions with biological targets?
- X-ray crystallography or cryo-EM to resolve binding modes with receptors (e.g., GPCRs or ion channels).
- Isothermal titration calorimetry (ITC) quantifies binding affinity and thermodynamics .
Methodological Challenges & Solutions
Q. How to address low yields in the final esterification step?
Q. What strategies improve purity for pharmacological studies?
- Flash chromatography (silica gel, gradient elution) separates regioisomers.
- Recrystallization from ethanol/water mixtures enhances crystallinity and purity (>98%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
